![molecular formula C18H14N2O2S B13833248 prop-2-yn-1-yl N,N'-bis(phenylcarbonyl)carbamimidothioate](/img/structure/B13833248.png)
prop-2-yn-1-yl N,N'-bis(phenylcarbonyl)carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl N,N’-bis(phenylcarbonyl)carbamimidothioate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a prop-2-yn-1-yl group attached to a carbamimidothioate moiety, which is further substituted with phenylcarbonyl groups. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-yn-1-yl N,N’-bis(phenylcarbonyl)carbamimidothioate typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction proceeds under mild conditions and leads to the formation of the desired compound with high yield . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium hydroxide to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for prop-2-yn-1-yl N,N’-bis(phenylcarbonyl)carbamimidothioate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-yn-1-yl N,N’-bis(phenylcarbonyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under visible-light-induced conditions to form corresponding formamides.
Cyclocondensation: It can participate in cyclocondensation reactions with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen is commonly used as the oxidizing agent in the presence of visible light.
Cyclocondensation: Phenyl isothiocyanate and carbon disulfide are used as reagents, with potassium hydroxide as a catalyst.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl N,N’-bis(phenylcarbonyl)carbamimidothioate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of prop-2-yn-1-yl N,N’-bis(phenylcarbonyl)carbamimidothioate involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s oxidative reactions and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds share a similar prop-2-yn-1-yl group and participate in cyclocondensation reactions.
Phenyl isothiocyanate derivatives: These compounds are structurally related and undergo similar chemical reactions.
Uniqueness
Prop-2-yn-1-yl N,N’-bis(phenylcarbonyl)carbamimidothioate is unique due to its ability to act as a photosensitizer and generate reactive oxygen species under mild conditions . This property makes it valuable in various oxidative reactions and potential biological applications.
Eigenschaften
Molekularformel |
C18H14N2O2S |
---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
prop-2-ynyl N,N'-dibenzoylcarbamimidothioate |
InChI |
InChI=1S/C18H14N2O2S/c1-2-13-23-18(19-16(21)14-9-5-3-6-10-14)20-17(22)15-11-7-4-8-12-15/h1,3-12H,13H2,(H,19,20,21,22) |
InChI-Schlüssel |
NLWRUZNCKYKMBY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCSC(=NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.